molecular formula C8H11N3O2 B13233826 Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13233826
M. Wt: 181.19 g/mol
InChI Key: QYVPGAQCBUQJGO-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of bioactive molecules and advanced materials .

Biological Activity

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its synthesis, biological evaluation, and potential applications in medicinal chemistry.

  • Molecular Formula : C9_9H8_8N4_4O2_2
  • Molecular Weight : 192.19 g/mol
  • CAS Number : 1049739-80-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes cyclization reactions that form the triazole ring fused to the pyridine structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays showed IC50_{50} values indicating effective growth inhibition in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Cell LineIC50_{50} (μM)
MDA-MB-2314.98 - 14.65
HepG22.43 - 7.84

These findings suggest that this compound acts as a potent inhibitor of tumor growth.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Microtubule Destabilization : The compound has been shown to disrupt microtubule assembly at concentrations as low as 20 μM.
  • Induction of Apoptosis : Morphological changes and increased caspase-3 activity were observed in treated cells, indicating that it triggers apoptotic pathways.

Additional Biological Activities

Apart from anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives similar to this compound. For example:

  • Study on Structural Variants : A comparative study evaluated different triazole derivatives for their cytotoxic effects and found that modifications to the side chains significantly influenced their activity.
  • In Vivo Studies : Animal model experiments demonstrated that administration of the compound led to reduced tumor sizes compared to control groups.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-2-3-11-5-9-10-7(11)4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVPGAQCBUQJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C=NN=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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